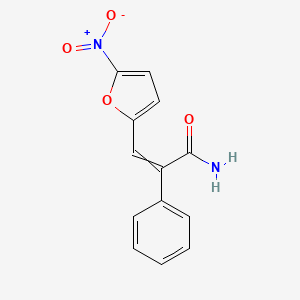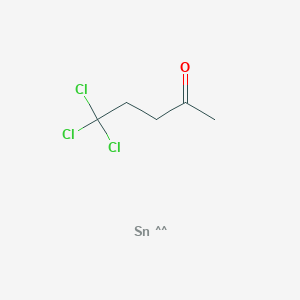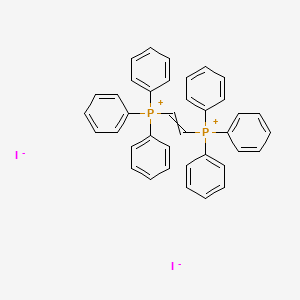
7,2'-Dihydroxy-4'-methoxy-3-phenylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research .
準備方法
The synthesis of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions can be optimized by varying the type and amount of catalyst, temperature, and reaction time to achieve high yields and purity .
Industrial production methods for coumarin derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby reducing inflammation and protecting cells from damage . The compound’s ability to bind to DNA and proteins also contributes to its biological activities .
類似化合物との比較
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin can be compared with other similar compounds such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
The uniqueness of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin lies in its specific substitution pattern, which enhances its fluorescence and biological activities compared to other coumarin derivatives .
特性
CAS番号 |
54300-95-7 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-5-12(14(18)8-11)13-6-9-2-3-10(17)7-15(9)21-16(13)19/h2-8,17-18H,1H3 |
InChIキー |
CSQQQDLQNMHAPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)

![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)




![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)




